2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester
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Overview
Description
2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester is a complex organic compound that combines the structural features of pyridazinone, thiazole, and boronic acid pinacol ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester typically involves multiple steps, starting with the preparation of the pyridazinone and thiazole intermediates. These intermediates are then coupled with boronic acid pinacol ester under specific reaction conditions. The Suzuki–Miyaura coupling reaction is commonly employed for this purpose, utilizing palladium catalysts and base in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for catalyst selection and reaction condition optimization. The process may also involve continuous flow chemistry techniques to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is explored for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and receptor binding studies. The thiazole and pyridazinone rings contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Pyridazin-3(2H)-one derivatives: These compounds share the pyridazinone core and exhibit similar biological activities.
Thiazole derivatives: Compounds with thiazole rings are known for their diverse pharmacological properties.
Boronic acid pinacol esters: These compounds are widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
Uniqueness
This makes it a versatile compound in both research and industrial settings .
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BN3O3S/c1-12(2)13(3,4)20-14(19-12)9-8-21-11(16-9)17-10(18)6-5-7-15-17/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOZQQDSXJWJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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